4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring substituted with tert-butyl and methyl groups, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Williamson Ether Synthesis, where an alkyl halide reacts with an alkoxide to form an ether This method is particularly useful for creating the phenoxypropyl moiety
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate specific steps in the synthesis, such as the Suzuki–Miyaura coupling . The use of solid acids like zeolites can also be advantageous in certain alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring and the phenoxypropyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of antioxidants, UV absorbers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to its use as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV absorbers.
Uniqueness
4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its morpholine ring and phenoxypropyl moiety make it versatile for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.C2H2O4/c1-15-8-9-19(18(12-15)20(4,5)6)22-11-7-10-21-13-16(2)23-17(3)14-21;3-1(4)2(5)6/h8-9,12,16-17H,7,10-11,13-14H2,1-6H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYUXRDAMRDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)C)C(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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